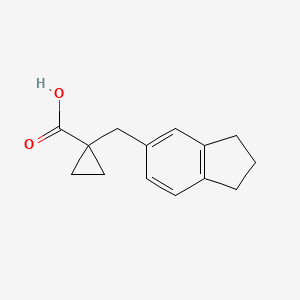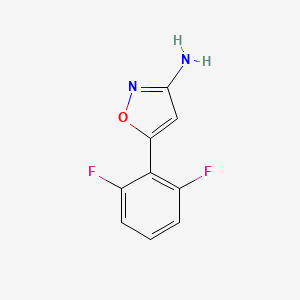
(2-Cyanofuran-3-yl)boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Cyanofuran-3-yl)boronic acid is an organic compound that features a boronic acid group attached to a furan ring with a cyano substituent at the 2-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (2-Cyanofuran-3-yl)boronic acid typically involves the borylation of a furan derivative. One common method is the Miyaura borylation reaction, where a halogenated furan (such as 2-bromo-3-cyanofuran) is reacted with a boronic acid derivative in the presence of a palladium catalyst and a base. The reaction conditions often include the use of solvents like tetrahydrofuran (THF) and temperatures ranging from room temperature to reflux conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain high-purity products .
Análisis De Reacciones Químicas
Types of Reactions: (2-Cyanofuran-3-yl)boronic acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of this compound with aryl or vinyl halides in the presence of a palladium catalyst and a base.
Substitution: The cyano group can undergo nucleophilic substitution reactions, leading to the formation of various substituted furan derivatives.
Common Reagents and Conditions:
Palladium catalysts: (e.g., palladium acetate, palladium chloride)
Bases: (e.g., potassium carbonate, sodium hydroxide)
Solvents: (e.g., tetrahydrofuran, dimethylformamide)
Oxidizing agents: (e.g., hydrogen peroxide, sodium periodate)
Major Products Formed:
Biaryl compounds: (from Suzuki-Miyaura coupling)
Alcohols and ketones: (from oxidation reactions)
Substituted furan derivatives: (from substitution reactions)
Aplicaciones Científicas De Investigación
(2-Cyanofuran-3-yl)boronic acid has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of (2-Cyanofuran-3-yl)boronic acid in various reactions involves the interaction of the boronic acid group with other functional groups or catalysts. In Suzuki-Miyaura coupling, the boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond . The cyano group can also participate in nucleophilic substitution reactions, leading to the formation of new derivatives .
Comparación Con Compuestos Similares
- Phenylboronic acid
- Vinylboronic acid
- 2-Furanylboronic acid
- 2-Bromo-5-pyridylboronic acid
Comparison: (2-Cyanofuran-3-yl)boronic acid is unique due to the presence of both a cyano group and a boronic acid group on a furan ring. This combination imparts distinct reactivity and functional group compatibility, making it a valuable compound in organic synthesis and medicinal chemistry. Compared to phenylboronic acid and vinylboronic acid, this compound offers additional synthetic versatility due to the electron-withdrawing nature of the cyano group .
Propiedades
Fórmula molecular |
C5H4BNO3 |
|---|---|
Peso molecular |
136.90 g/mol |
Nombre IUPAC |
(2-cyanofuran-3-yl)boronic acid |
InChI |
InChI=1S/C5H4BNO3/c7-3-5-4(6(8)9)1-2-10-5/h1-2,8-9H |
Clave InChI |
BRPUUCAGKWCQFK-UHFFFAOYSA-N |
SMILES canónico |
B(C1=C(OC=C1)C#N)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![O-[2-(Methanesulfonyl)ethyl]hydroxylamine](/img/structure/B13532759.png)
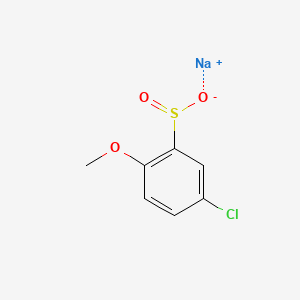
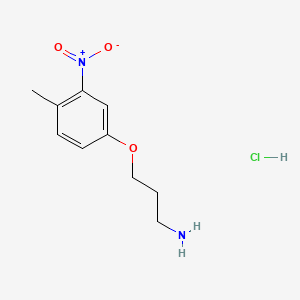

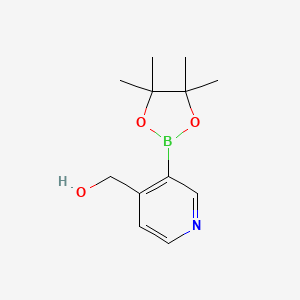
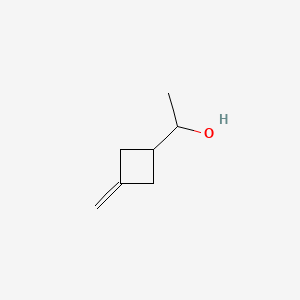
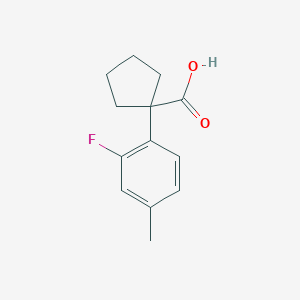
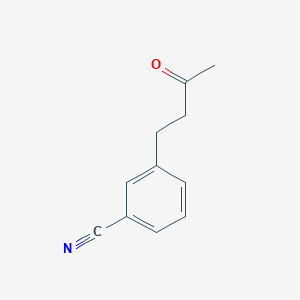
![Methyl 4-[(3-amino-2-fluorophenyl)methyl]piperazine-1-carboxylate hydrochloride](/img/structure/B13532811.png)

